REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Br:19][C:20]1([Si](C)(C)C)[CH:24]=[C:23]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)[O:22][CH2:21]1>O1CCCC1>[Br:19][C:20]1[CH:24]=[C:23]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)[O:22][CH:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
3-bromo-5-(2-pyridyl)-3-(trimethylsilyl)furan
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
BrC1(COC(=C1)C1=NC=CC=C1)[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |